Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H10N2O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate typically involves the nitration of methyl 4-(1H-pyrrol-1-yl)benzoate. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the ester group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually quenched with water, and the product is isolated by filtration, followed by recrystallization from suitable solvents such as ethanol .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions to form pyrrole-2,5-diones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate.
Substitution: Methyl 3-nitro-4-(substituted pyrrol-1-yl)benzoate.
Oxidation: Pyrrole-2,5-diones.
Scientific Research Applications
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the pyrrole ring, making it less versatile in terms of chemical reactivity and biological activity.
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate: A reduced form of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate with an amino group instead of a nitro group, which can exhibit different biological activities.
Methyl 4-(1H-pyrrol-1-yl)benzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.
Uniqueness: this compound is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
methyl 3-nitro-4-pyrrol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOHFKNSLRESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594783 | |
Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-90-6 | |
Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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